molecular formula C18H17ClF2N4O2S B12500654 N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride

N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride

Cat. No.: B12500654
M. Wt: 426.9 g/mol
InChI Key: JHHMCINLHBUFHB-UHFFFAOYSA-N
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Description

N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furothiazin ring fused with a fluorophenyl and fluoropyridine moiety. The presence of multiple functional groups makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride involves multiple steps. The process typically starts with the preparation of the furothiazin ring, followed by the introduction of the fluorophenyl and fluoropyridine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with high yield and purity. The process is typically carried out in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Elenbecestat: A similar compound with a furothiazin ring and fluorophenyl group.

    Indole Derivatives: Compounds with similar biological activities, such as anti-inflammatory and analgesic effects.

Uniqueness

N-(3-{2-amino-4H,4aH,5H,7H-furo[3,4-d][1,3]thiazin-7a-yl}-4-fluorophenyl)-5-fluoropyridine-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C18H17ClF2N4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

N-[3-(2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H

InChI Key

JHHMCINLHBUFHB-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl

Origin of Product

United States

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